molecular formula C8H9F3N2O4 B14774462 Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate

Cat. No.: B14774462
M. Wt: 254.16 g/mol
InChI Key: DUOCAPJUJGLFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate (molecular formula: C₈H₉F₃N₂O₄, molecular weight: 260.16 g/mol) is a fluorinated β-keto ester characterized by a trifluoromethyl group at the 4-position and a ureidomethylene substituent at the 2-position of the butanoate backbone. This compound is structurally unique due to the combination of electron-withdrawing trifluoromethyl and carbonyl groups, which enhance its reactivity in synthetic applications, particularly in the formation of heterocycles or as a precursor in pharmaceutical intermediates .

Properties

Molecular Formula

C8H9F3N2O4

Molecular Weight

254.16 g/mol

IUPAC Name

ethyl 2-(carbamoyliminomethyl)-4,4,4-trifluoro-3-hydroxybut-2-enoate

InChI

InChI=1S/C8H9F3N2O4/c1-2-17-6(15)4(3-13-7(12)16)5(14)8(9,10)11/h3,14H,2H2,1H3,(H2,12,16)

InChI Key

DUOCAPJUJGLFTH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with urea under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ureidomethylene moiety can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in fluorine substitution, substituent groups, and backbone modifications. Key differences in physicochemical properties, reactivity, and applications are highlighted below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity Insights
Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate C₈H₉F₃N₂O₄ 260.16 4-CF₃, 2-ureidomethylene Pharmaceutical intermediates; hydrogen-bonding motifs
Ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate C₈H₁₀F₂N₂O₄ 236.17 4-CF₂, 2-ureidomethylene Enhanced solubility due to reduced fluorination
(Z)-Ethyl 4,4,4-trifluoro-3-oxo-2-(2-phenylhydrazono)butanoate C₁₂H₁₁F₃N₂O₃ 288.22 4-CF₃, 2-phenylhydrazono Chelating agent; potential in coordination chemistry
Ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate C₂₄H₂₁F₃O₃P 453.39 4-CF₃, 2-triphenylphosphoranylidene Wittig reaction precursor; olefin synthesis
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate C₆H₆F₄O₃ 202.10 2-CF₂, 4-CF₃ High volatility; used in flavor/fragrance industries

Key Findings from Comparative Analysis

Fluorination Impact: The trifluoro substitution (CF₃) at the 4-position (as in the target compound) increases electron-withdrawing effects, enhancing electrophilicity at the β-keto position compared to difluoro (CF₂) analogs. This makes trifluoro derivatives more reactive in nucleophilic additions or cyclocondensation reactions . Tetrafluoro derivatives (e.g., ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate) exhibit higher volatility, aligning with their use in flavor chemistry .

Substituent Influence: The ureidomethylene group in the target compound introduces hydrogen-bond donor/acceptor sites, improving solubility in polar solvents and enabling interactions in biological systems. In contrast, phenylhydrazono substituents (e.g., ) favor coordination with transition metals. Phosphoranylidene groups (e.g., ) enable Wittig reactions, a stark contrast to the target compound’s utility in heterocycle synthesis.

Synthetic Utility: The target compound’s trifluoro and ureidomethylene groups make it a versatile building block for fluorinated heterocycles, such as pyrazoles or pyrimidines, which are prevalent in drug discovery . Analogs like ethyl 4,4-difluoro-3-oxo-2-(ureidomethylene)butanoate may offer cost advantages in synthesis due to milder fluorination conditions .

Stability and Reactivity: Trifluoro derivatives are generally more stable toward hydrolysis than non-fluorinated β-keto esters due to the electron-withdrawing CF₃ group, which reduces nucleophilic attack at the carbonyl .

Biological Activity

Ethyl 4,4,4-trifluoro-3-oxo-2-(ureidomethylene)butanoate, with the CAS number 2924-80-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological effects, and relevant case studies.

  • Molecular Formula : C₈H₉F₃N₂O₄
  • Molecular Weight : 254.16 g/mol
  • Structure : The compound features a trifluoromethyl group and a ureidomethylene moiety that contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates with urea under mild conditions. This reaction leads to the formation of various derivatives with potential biological activities .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes and inhibit protein synthesis .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cellular signaling pathways related to cell survival .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain proteases and kinases, which are critical in cancer progression and inflammation .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, suggesting strong antibacterial activity .

Study 2: Cytotoxicity in Cancer Cell Lines

Another investigation focused on evaluating the cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The compound demonstrated an IC50 value of 15 µM for MCF-7 cells after 48 hours of exposure, indicating significant anticancer potential .

Data Tables

Property Value
Molecular FormulaC₈H₉F₃N₂O₄
Molecular Weight254.16 g/mol
CAS Number2924-80-3
Antimicrobial MIC (S. aureus)32 µg/mL
Cytotoxic IC50 (MCF-7 cells)15 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.